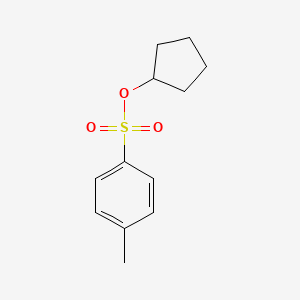

Cyclopentyl tosylate

Vue d'ensemble

Description

Cyclopentyl tosylate is an organic compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a cyclopentyl group attached to the tosylate moiety. Tosylates are commonly used in organic synthesis due to their excellent leaving group properties, which facilitate various substitution and elimination reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopentyl tosylate can be synthesized through the reaction of cyclopentanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and involves the nucleophilic attack of the hydroxyl group of cyclopentanol on the sulfonyl chloride, resulting in the formation of this compound and hydrochloric acid as a byproduct.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Cyclopentyl tosylate undergoes SN1 and SN2 mechanisms depending on reaction conditions and steric/electronic factors:

SN2 Mechanism

-

Reagents : Strong nucleophiles (e.g., NaI, KCN) in polar aprotic solvents (e.g., acetone, DMSO).

-

Example : Reaction with sodium iodide yields cyclopentyl iodide via backside attack, retaining stereochemical inversion .

-

Rate Influencers : Steric hindrance from the cyclopentane ring slightly slows the reaction compared to linear alkyl tosylates .

SN1 Mechanism

-

Conditions : Protic solvents (e.g., 80% ethanol/water) or weakly nucleophilic media.

-

Carbocation Stability : The cyclopentyl carbocation intermediate is stabilized by hyperconjugation but destabilized by electron-withdrawing groups (e.g., double bonds) .

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination to form cyclopentene:

-

Reagents : Strong bases (e.g., NaOEt, KOtBu).

-

Stereoelectronic Factors : Anti-periplanar alignment of the β-hydrogen and tosylate group is critical.

-

Competition with Substitution : Elimination dominates in highly basic, high-temperature environments.

Cobalt-Catalyzed Carbonylative Cross Coupling

This compound participates in transition-metal-catalyzed reactions, enabling complex bond formations:

Solvolysis Studies and Deuterium Isotope Effects

Solvolysis in 70% ethanol-water reveals mechanistic details through deuterium labeling:

Table 1: Secondary Deuterium Isotope Effects (k_H/k_D) at 25°C

| Compound | Brosylate (k_H/k_D) | Tosylate (k_H/k_D) |

|---|---|---|

| 1-d₁-cyclopentyl | 1.1869 | 1.1836 |

| cis-2-d₁-cyclopentyl | 1.1533 | 1.1577 |

| trans-2-d₁-cyclopentyl | 1.1803 | 1.1765 |

| 2,2,5,5-d₄-cyclopentyl | 1.8881 | 1.8863 |

-

Mechanistic Insights :

Steric and Electronic Modifications

Structural changes to the cyclopentane ring profoundly impact reactivity:

Applications De Recherche Scientifique

Organic Synthesis

Applications:

- Intermediate in Pharmaceutical Synthesis: CPT serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution allows for the introduction of diverse functional groups into molecular frameworks.

- Synthesis of Functionalized Compounds: CPT is utilized to synthesize complex molecules, including chiral compounds that are crucial in drug development.

Case Study:

A study demonstrated the use of CPT in the synthesis of chiral dienones through cobalt-catalyzed carbonylative cross-coupling reactions. The reaction yielded high enantioselectivity, showcasing CPT's role in producing valuable chiral intermediates under mild conditions .

Biological Studies

Applications:

- Modification of Biomolecules: CPT can modify biomolecules, aiding researchers in studying enzyme mechanisms and protein functions. By attaching various nucleophiles to the tosylate group, researchers can investigate the effects on biological activity.

Case Study:

Research involving cyclopentyl-modified adenosine analogs showed that introducing a cyclopentyl group significantly influenced binding affinities to specific receptors, highlighting CPT's role in probing biological interactions .

Material Science

Applications:

- Preparation of Functionalized Polymers: CPT is employed in the synthesis of functionalized polymers that exhibit specific properties useful in advanced materials science applications.

Case Study:

The use of CPT in polymer chemistry has been explored for creating materials with tailored mechanical and thermal properties. For instance, polymers synthesized using CPT have shown enhanced performance in applications such as coatings and adhesives.

Chemical Reactions Involving Cyclopentyl Tosylate

CPT participates in several key chemical reactions:

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | CPT readily reacts with nucleophiles (e.g., halides, cyanides) to form new compounds. | Sodium iodide in acetone or potassium cyanide in DMSO |

| Elimination Reactions | Under basic conditions, CPT can undergo elimination to form cyclopentene. | Strong bases like sodium ethoxide or potassium tert-butoxide |

Mécanisme D'action

The mechanism of action of cyclopentyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate moiety stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center. This property is exploited in various synthetic transformations to achieve desired chemical modifications.

Comparaison Avec Des Composés Similaires

Cyclopentyl tosylate can be compared with other tosylates and sulfonates, such as:

Cyclohexyl tosylate: Similar in structure but with a six-membered ring, leading to different steric and electronic properties.

Methanesulfonates: These compounds have a similar leaving group ability but differ in their alkyl group structure.

Uniqueness: this compound is unique due to its five-membered ring structure, which imparts distinct reactivity and steric effects compared to other tosylates. This makes it a valuable reagent in specific synthetic applications where such properties are advantageous.

Activité Biologique

Cyclopentyl tosylate (CPT) is a versatile compound widely used in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. Its biological activity is primarily linked to its role as a leaving group in nucleophilic substitution and elimination reactions. This article delves into the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

This compound acts as a substrate for nucleophilic substitution reactions, where the tosylate group serves as an excellent leaving group. The mechanism typically follows an or pathway depending on the nucleophile and reaction conditions. The stability of the carbocation formed during these reactions significantly influences the reactivity of CPT:

- Nucleophilic Substitution : CPT can react with various nucleophiles, leading to the formation of cyclopentyl derivatives. For example, when reacted with sodium iodide, cyclopentyl iodide is produced.

- Elimination Reactions : In certain conditions, CPT can undergo elimination to yield cyclopentene, a process influenced by sterics and solvent effects.

The tosylate moiety stabilizes the transition state and facilitates the departure of the leaving group, allowing for efficient nucleophilic attack at the electrophilic center .

Biological Applications

CPT has significant applications in biological studies:

- Modification of Biomolecules : CPT is employed to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.

- Synthesis of Pharmaceuticals : As a synthetic intermediate, CPT contributes to the development of various pharmaceutical agents, enhancing their biological activity through structural modifications.

- Material Science : It is also used in preparing functionalized polymers and advanced materials.

Solvolysis Studies

Research has shown that the presence of double bonds within the cyclopentane ring affects the solvolysis rate of CPT. For instance, cyclopent-3-en-1-yl tosylate reacts significantly slower than its saturated counterpart due to destabilization caused by the double bond's inductive effect on the carbocation intermediate .

Table 1: Rate Constants for Solvolysis Reactions

| Compound | Rate Constant (k) | Solvent Environment |

|---|---|---|

| This compound | 0.0078 | 80% Ethanol/Water |

| Cyclopent-3-en-1-yl tosylate | 0.002 | 80% Ethanol/Water |

| Tetramethylthis compound | 0.88 | Weakly Nucleophilic Media |

This data indicates that steric hindrance and electronic effects play crucial roles in determining reaction rates.

Propriétés

IUPAC Name |

cyclopentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOQVPFVARFZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312172 | |

| Record name | cyclopentyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-06-3 | |

| Record name | NSC250985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopentyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research indicates that the presence of a double bond in the cyclopentyl ring, specifically in the 3-position relative to the tosylate leaving group, leads to a significant decrease in the rate of solvolysis []. This is attributed to the electron-withdrawing inductive effect of the double bond, which destabilizes the carbocation formed during the SN1-like reaction. This destabilization makes the formation of the carbocation less favorable, hence slowing down the solvolysis rate. []

A: Studies using aminosulfur trifluorides, which replace the tosylate group with fluorine, provide insights into the stereochemical outcome of reactions involving cyclopentyl tosylates []. Similar to solvolysis reactions, the reaction with aminosulfur trifluorides proceeds predominantly with inversion of configuration at the reactive center. This suggests an SN1-like mechanism where the carbocation intermediate, although destabilized, still plays a role and allows for attack from either side leading to the observed inversion of configuration. []

A: Introducing methyl groups on the cyclopentyl ring can have complex effects on the solvolysis rate. While initial methyl substitutions at the 8-position generally increase the reaction rate, likely due to stabilization of the developing positive charge, further substitutions, especially at the 8 and 8' positions, lead to a decrease in reactivity []. This unexpected rate deceleration is potentially attributed to steric hindrance, where the bulky methyl groups hinder both the solvation of the transition state and the departure of the tosylate leaving group [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.